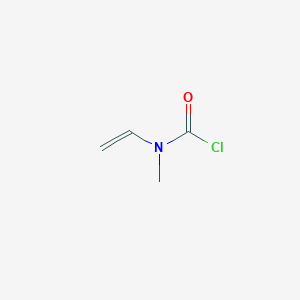

N-ethenyl-N-methylcarbamoylchloride

Description

Contextualization within Carbamoyl (B1232498) Chloride Chemistry

Chemical Class and Structural Characteristics

N-Ethyl-N-methylcarbamoyl chloride belongs to the functional group class of carbamoyl chlorides, which are characterized by the formula R₂NC(O)Cl. wikipedia.org In this specific molecule, the nitrogen atom is substituted with one ethyl group and one methyl group. The central carbonyl group is bonded to both the nitrogen atom and a chlorine atom, rendering the molecule an acyl chloride derivative of a carbamic acid.

The presence of the electron-donating alkyl groups (ethyl and methyl) on the nitrogen atom influences the reactivity of the carbonyl carbon, making it susceptible to nucleophilic attack. This inherent reactivity is central to its function in organic synthesis. Carbamoyl chlorides like the N-ethyl-N-methyl derivative are typically moisture-sensitive, colorless liquids and are soluble in nonpolar organic solvents. wikipedia.org

Physicochemical Properties of N-Ethyl-N-methylcarbamoyl Chloride

| Property | Value |

|---|---|

| CAS Number | 42252-34-6 nih.gov |

| Molecular Formula | C₄H₈ClNO nih.gov |

| Molecular Weight | 121.57 g/mol chemicalbook.com |

| Boiling Point | 165.1 °C at 760 mmHg innospk.comlookchem.com |

| Density | 1.101 g/cm³ innospk.combiosynth.com |

| Flash Point | 53.7 °C innospk.combiosynth.com |

| Refractive Index | 1.441 innospk.com |

Role as a Versatile Synthetic Intermediate

The primary role of N-ethyl-N-methylcarbamoyl chloride in contemporary organic synthesis is that of a versatile intermediate. innospk.com Its structure allows for the introduction of the N-ethyl-N-methylcarbamoyl moiety into a wide array of molecules. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds. The reactivity of the carbamoyl chloride group allows it to readily react with alcohols, phenols, and other nucleophiles to form stable carbamates. This reactivity is harnessed in multi-step syntheses to build complex molecular architectures. researchgate.net

A notable application is its use as an intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. innospk.comchembk.com The synthesis of Rivastigmine necessitates high-purity intermediates like N-ethyl-N-methylcarbamoyl chloride to ensure the final drug product's efficacy. innospk.com

Historical Development and Initial Syntheses of N-Ethyl-N-methylcarbamoyl Chloride

The development of carbamoyl chlorides as a class of compounds is intrinsically linked to the advancement of organic chemistry. The parent compound, carbamoyl chloride (H₂NCOCl), is unstable, but its N-substituted derivatives have found widespread use. wikipedia.org Historically, the nomenclature has seen some variation, with "carbamyl chloride" being used in older literature. nih.gov

The synthesis of carbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with phosgene (B1210022). wikipedia.org In the case of N-ethyl-N-methylcarbamoyl chloride, this would involve the reaction of N-ethyl-N-methylamine with phosgene.

General Synthesis of Carbamoyl Chlorides:

Reaction with Phosgene: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

Due to the hazardous nature of phosgene, a highly toxic gas, alternative methods for the synthesis of carbamoyl chlorides have been developed. google.com One such method involves the use of triphosgene (B27547), a solid, safer alternative to phosgene, which generates phosgene in situ. google.com

Another synthetic route involves the addition of hydrogen chloride to isocyanates. wikipedia.org

Reaction with Isocyanates: RNCO + HCl → RNHCOCl wikipedia.org

Significance of N-Ethyl-N-methylcarbamoyl Chloride as a Building Block in Complex Molecular Architectures

The significance of N-ethyl-N-methylcarbamoyl chloride as a building block lies in its ability to introduce a specific functional group that can influence the biological activity and physical properties of a molecule. Its role extends beyond being a simple linker; the carbamate (B1207046) functionality it forms is a key structural motif in many bioactive compounds.

The reactivity of N-ethyl-N-methylcarbamoyl chloride allows for its participation in a variety of chemical transformations, making it a valuable tool for medicinal chemists and synthetic organic chemists. rsc.org For instance, it can be used in transition metal-catalyzed cross-coupling reactions to form C-N bonds, further expanding its synthetic utility. rsc.org

The demand for high-purity N-ethyl-N-methylcarbamoyl chloride underscores its importance in the pharmaceutical industry, where the quality of starting materials and intermediates is paramount. innospk.com Its application in the synthesis of Rivastigmine is a prime example of its critical role in the production of life-changing medications. innospk.combiosynth.com

Properties

Molecular Formula |

C4H6ClNO |

|---|---|

Molecular Weight |

119.55 g/mol |

IUPAC Name |

N-ethenyl-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C4H6ClNO/c1-3-6(2)4(5)7/h3H,1H2,2H3 |

InChI Key |

CKRIMKVQRRHFSW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C=C)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl N Methylcarbamoyl Chloride

Phosgene-Based Synthetic Routes and their Evolution

Phosgene (B1210022) (COCl₂) has been a cornerstone reagent in the production of carbamoyl (B1232498) chlorides. However, its high toxicity has driven the development of safer handling methods and alternative reagents.

Classical Phosgenation of N-Methylethylamine

The traditional method for synthesizing N-ethyl-N-methylcarbamoyl chloride involves the direct reaction of N-methylethylamine with phosgene. orgsyn.org This process, while effective, is fraught with hazards associated with the storage, transport, and use of highly toxic phosgene gas. google.com The reaction is often sluggish and can lead to the formation of impurities, such as urea (B33335) derivatives, which complicates the purification of the final product. google.com

In Situ Generation of Phosgene

To mitigate the risks of handling phosgene, methods for its in situ generation have been developed. This approach involves creating phosgene within the reaction mixture, where it is immediately consumed. google.com This minimizes the amount of free phosgene present at any given time.

Continuous flow microreactor systems have demonstrated the successful in situ generation of phosgene and its subsequent use in reactions. rsc.org For instance, the photochemical oxidation of chloroform (B151607) (CHCl₃) can produce phosgene, which is then directly used to synthesize various compounds, including carbonate esters and N-substituted ureas. acs.orgchemistryviews.org Another method involves the reaction of carbon tetrachloride with hydrogen peroxide using a catalyst. researchgate.net These techniques offer a safer and more controlled way to utilize the reactivity of phosgene. rsc.orgchemistryviews.org A novel approach even uses chloride ions to catalyze the synthesis of phosgene from carbon monoxide and chlorine at room temperature and atmospheric pressure. nih.gov

Triphosgene-Mediated Synthesis of N-Ethyl-N-methylcarbamoyl Chloride

Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer substitute for phosgene gas. nih.govnih.gov It has become a widely used reagent in both laboratory and industrial settings for the synthesis of carbamoyl chlorides. nih.govchemicalbook.com

Reaction Stoichiometry and Conditions (e.g., solvent, temperature, additives)

The synthesis of N-ethyl-N-methylcarbamoyl chloride using triphosgene typically involves reacting N-methylethylamine with triphosgene in the presence of a base and an appropriate solvent. google.com A common procedure involves adding triphosgene to a solution of N-methylethylamine and a base, such as triethylamine, in a solvent like toluene (B28343) or dichloromethane (B109758). google.comgoogle.com

The reaction is often carried out at low temperatures, typically between 0°C and 5°C, to control the exothermic nature of the reaction. google.com The choice of solvent and base is crucial for optimizing the yield and purity of the product. Studies have shown that a combination of dichloromethane as the solvent and sodium bicarbonate as the inorganic base provides high yields (greater than 98%) and purity of N-ethyl-N-methylcarbamoyl chloride. google.com

Table 1: Reaction Conditions for Triphosgene-Mediated Synthesis

| Parameter | Condition | Source |

| Reagents | N-methylethylamine, Triphosgene | google.comgoogle.com |

| Base | Triethylamine, Sodium Bicarbonate | google.comgoogle.com |

| Solvent | Toluene, Dichloromethane | google.comgoogle.com |

| Temperature | 0-5 °C | google.com |

| Reaction Time | 1-12 hours | google.comgoogle.com |

Comparative Analysis of Triphosgene vs. Phosgene in Terms of Efficiency and Purity

While phosgene is highly reactive, its use can result in impure products. google.comsigmaaldrich.com In contrast, triphosgene often leads to higher purity and yields under milder reaction conditions. chemicalbook.com

The solid nature of triphosgene allows for easier and more precise handling compared to gaseous phosgene. nih.gov However, it is important to note that triphosgene is less reactive than phosgene, which can sometimes necessitate longer reaction times or the use of catalysts. sigmaaldrich.commdma.ch Despite this, the safety benefits and improved product quality often make triphosgene the preferred reagent. nih.govnewdrugapprovals.org The use of triphosgene avoids the need for specialized equipment for handling toxic gases, making the process simpler and more cost-effective for many applications. google.comgoogle.com

Table 2: Comparison of Phosgene and Triphosgene

| Feature | Phosgene | Triphosgene | Source |

| Physical State | Gas | Solid | newdrugapprovals.org |

| Reactivity | High | Moderate | sigmaaldrich.commdma.ch |

| Handling | Hazardous, requires special equipment | Safer, easier to handle | google.comnih.gov |

| Product Purity | Can be impure | Generally high | google.comchemicalbook.com |

| Reaction Conditions | Can be harsh | Milder | chemicalbook.com |

Alternative Synthetic Pathways for N-Ethyl-N-methylcarbamoyl Chloride

Research continues to explore alternative, phosgene-free methods for the synthesis of carbamoyl chlorides. One such approach involves the use of carbonyldiimidazole (CDI) for the synthesis of ureas, which can be precursors to carbamoyl chlorides. researchgate.net Other research has focused on the use of zinc chloride as a catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols, suggesting potential for reverse applications or related synthetic strategies. researchgate.net

While direct, well-established alternative pathways for the large-scale synthesis of N-ethyl-N-methylcarbamoyl chloride are not extensively documented in the provided search results, the ongoing efforts to replace hazardous reagents like phosgene suggest that novel methods will continue to emerge.

Optimization Strategies in N-Ethyl-N-methylcarbamoyl Chloride Synthesis

The synthesis of N-Ethyl-N-methylcarbamoyl chloride, a key building block in the pharmaceutical and agrochemical industries, has been the subject of considerable research aimed at improving production efficiency and safety. innospk.comchemindigest.com The primary route to this compound involves the reaction of N-ethylmethylamine with a phosgene source. wikipedia.orggoogle.com A significant advancement in this area is the move away from highly toxic phosgene gas to safer alternatives like triphosgene, a solid phosgene equivalent. google.comgoogle.com This shift has simplified handling and made the process more amenable to industrial-scale production without the need for specialized safety infrastructure. google.com

A typical modern synthesis involves adding a solution of N-ethylmethylamine in a suitable solvent to a slurry of triphosgene and a base in a chlorinated organic solvent at controlled low temperatures. google.comechemi.com For instance, a process using triphosgene with sodium bicarbonate as the base in dichloromethane has been reported to achieve yields as high as 92%. echemi.com Optimization of this process focuses on several key areas to maximize yield and purity while minimizing reaction time and environmental impact.

Catalyst Development for Enhanced Reaction Kinetics

While the reaction between N-ethylmethylamine and phosgene or its surrogates can proceed without a catalyst, the development of catalytic systems can significantly enhance reaction kinetics. Lewis acids are frequently useful as catalysts in the formation of carbamoyl chlorides. google.com They can accelerate the desired reaction, allowing for shorter reaction times and lower temperatures. google.com

In related syntheses, various catalysts have been explored to improve the efficiency of carbamoyl chloride formation. For the broader class of transition metal-catalyzed reactions involving carbamoyl chlorides, a variety of catalysts are employed to facilitate cross-coupling and functionalization reactions, highlighting the importance of catalysis in this area of chemistry. rsc.org While specific proprietary catalysts are often used in industrial settings, research continues to explore novel catalytic systems. For example, in the synthesis of the related N-ethylmethylamine, a rhodium-based catalyst with a specific ligand has been shown to be effective in the reductive amination process, and the use of a strong base as a co-catalyst is also noted. google.com

The selection of a catalyst is critical and often depends on the specific phosgene source and reaction conditions. For triphosgene-based syntheses, the in-situ generation of phosgene is a key step, and catalysts can play a role in both the decomposition of triphosgene and the subsequent reaction with the amine.

Solvent System Optimization

The choice of solvent is crucial for the successful synthesis of N-Ethyl-N-methylcarbamoyl chloride, impacting reaction rates, yields, and product purity. Halogenated organic solvents are commonly preferred, with dichloromethane being a frequently cited example. google.comechemi.com The solvent must be inert to the highly reactive phosgene and the resulting carbamoyl chloride. nih.gov

A patented process highlights the synergy between dichloromethane, triphosgene, and sodium bicarbonate, which leads to high purity and yield of the final product. google.com The process was also tested with toluene, but dichloromethane was found to be superior, with yields consistently greater than 98%. google.com The polarity and ability of the solvent to solubilize reactants and intermediates are key factors. The reaction of amines with phosgene is typically very rapid in the liquid phase, and good mixing is essential to prevent side reactions. nih.gov

The optimization of the solvent system also considers downstream processing, such as filtration and concentration of the product. echemi.com The ideal solvent should not only facilitate an efficient reaction but also allow for easy separation of the product from byproducts and unreacted starting materials. The relative permittivity of the solvent, which is its ability to separate charges, can influence the stability of charged intermediates in the reaction. nih.gov

| Solvent | Phosgene Source | Base | Reported Yield | Reference |

|---|---|---|---|---|

| Dichloromethane | Triphosgene | Sodium Bicarbonate | >98% | google.com |

| Dichloromethane | Triphosgene | Sodium Bicarbonate | 92% | echemi.com |

| Toluene | Triphosgene | Sodium Bicarbonate | Considered less effective than Dichloromethane | google.com |

| Dichloroethane | Data for a related carbamoyl chloride synthesis | prepchem.com |

Process Intensification Techniques for Scalable Production

Process intensification aims to develop innovative technologies that lead to substantially smaller, safer, cleaner, and more energy-efficient chemical production. numberanalytics.comvapourtec.com For the synthesis of N-Ethyl-N-methylcarbamoyl chloride and other fine chemicals, these techniques are increasingly important for scalable and cost-effective manufacturing. numberanalytics.com

One of the most significant process intensification strategies is the adoption of continuous flow chemistry. mdpi.com Continuous flow reactors, such as microreactors, offer superior heat and mass transfer compared to traditional batch reactors. numberanalytics.comaiche.org This is particularly advantageous for highly exothermic reactions like phosgenation, allowing for better temperature control and improved safety by minimizing the inventory of hazardous materials at any given time. vapourtec.combuss-ct.com The use of microreactors can lead to improved yield and selectivity in fine chemical production. numberanalytics.com

Other process intensification techniques applicable to this synthesis include:

Reactive Distillation: This combines reaction and separation in a single unit, which can be beneficial for equilibrium-limited reactions. numberanalytics.com

Membrane Reactors: These can be used to separate products or reactants continuously, driving the reaction forward. numberanalytics.com

Advanced Reactor Designs: Technologies like oscillatory baffled reactors or spinning disk reactors can enhance mixing and heat transfer, leading to more efficient processes. numberanalytics.comvapourtec.com

The move from batch or semi-batch processing to continuous manufacturing is a key trend in the fine chemicals industry, driven by the potential for improved quality, higher efficiency, and greater operational flexibility. acs.org For the production of N-Ethyl-N-methylcarbamoyl chloride, these advanced techniques can lead to a more sustainable and economical manufacturing process. mdpi.com

| Technique | Key Benefits | Applicability to N-Ethyl-N-methylcarbamoyl Chloride Synthesis | Reference |

|---|---|---|---|

| Microreactors/Flow Chemistry | Enhanced heat/mass transfer, improved safety, better process control, scalability by "numbering-up" | Highly suitable for managing the exothermicity of phosgenation and minimizing hazardous inventory. | numberanalytics.commdpi.comacs.org |

| Reactive Distillation | Combines reaction and separation, enhances conversion for equilibrium-limited reactions. | Potentially applicable for continuous removal of byproducts. | numberanalytics.com |

| Advanced Phosgenation Reactor (APR) | Designed for challenging phosgenation hydraulics and thermal characteristics, high yield and selectivity. | Specifically designed for phosgene derivatives, ensuring efficient phosgene utilization. | buss-ct.com |

Elucidation of Reaction Mechanisms Involving N Ethyl N Methylcarbamoyl Chloride

Fundamental Reactivity Patterns: Nucleophilic Acyl Substitution

The primary reaction pathway for N-ethyl-N-methylcarbamoyl chloride is nucleophilic acyl substitution. This type of reaction involves a nucleophile attacking the carbonyl carbon, leading to the substitution of the chlorine atom. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process via a tetrahedral intermediate. masterorganicchemistry.com

Role of the Carbonyl Group and Chlorine Leaving Group

The reactivity of N-ethyl-N-methylcarbamoyl chloride is fundamentally dictated by the electronic nature of the carbamoyl (B1232498) chloride group. The carbonyl group (C=O) is highly polarized, rendering the carbonyl carbon electrophilic and thus susceptible to attack by nucleophiles. chemguide.co.uk

The chlorine atom is an effective leaving group because its departure is facilitated by its ability to stabilize the negative charge as a chloride ion (Cl⁻). The reaction is an addition-elimination process where the nucleophile first adds to the carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion. masterorganicchemistry.com

Influence of Steric and Electronic Factors on Reaction Rate

The rate of nucleophilic acyl substitution is sensitive to both steric and electronic factors associated with the N-alkyl substituents. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and slows down the rate of nucleophilic attack compared to a typical acyl chloride.

Studies on related N,N-dialkylcarbamoyl chlorides show that the nature of the alkyl groups on the nitrogen atom influences reactivity. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is slightly faster than that of N,N-dimethylcarbamoyl chloride. nih.gov This suggests that the greater electron-donating inductive effect of the ethyl groups, which would typically decrease reactivity by making the carbonyl carbon less electrophilic, is outweighed by other factors in this specific context, possibly related to the stability of the intermediate carbamoyl cation in an SN1-like pathway. nih.gov In low polarity solvents, where a bimolecular (SN2-type) mechanism is more likely, steric hindrance from the alkyl groups can play a more significant role in impeding the approach of the nucleophile. nih.gov

Mechanism of Carbamate (B1207046) Formation from N-Ethyl-N-methylcarbamoyl Chloride

A significant application of N-ethyl-N-methylcarbamoyl chloride is the synthesis of carbamates (also known as urethanes), which are important scaffolds in pharmaceuticals and materials science. researchgate.net This transformation is typically achieved by reacting the carbamoyl chloride with alcohols or phenols.

Reaction with Alcohols and Phenols

The reaction involves the oxygen atom of the hydroxyl group in an alcohol or phenol (B47542) acting as a nucleophile. It attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride. Following the addition-elimination mechanism, the chloride ion is displaced, and a new C-O bond is formed, yielding the corresponding carbamate ester and hydrogen chloride as a byproduct. chemguide.co.uk

The reaction can be performed with a wide variety of substituted aromatic and aliphatic alcohols. acs.orgnih.gov Research has demonstrated successful carbamate synthesis with phenols bearing both electron-withdrawing and electron-donating groups, as well as with primary and secondary aliphatic alcohols. acs.orgresearchgate.netnih.gov

Below is a table summarizing the synthesis of various carbamates from N-ethyl-N-methylcarbamoyl chloride and different alcohols, as demonstrated in a study utilizing zinc chloride as a catalyst. acs.orgresearchgate.net

| Alcohol/Phenol Substrate | Product | Yield (%) |

|---|---|---|

| p-Nitrophenol | 4-Nitrophenyl ethyl(methyl)carbamate | 87 |

| Phenol | Phenyl ethyl(methyl)carbamate | 72 |

| p-Hydroxy acetophenone (B1666503) | 4-Acetylphenyl ethyl(methyl)carbamate | 81 |

| m-Hydroxy acetophenone | 3-Acetylphenyl ethyl(methyl)carbamate | 83 |

| p-Cresol | p-Tolyl ethyl(methyl)carbamate | 78 |

| m-Cresol | m-Tolyl ethyl(methyl)carbamate | 75 |

| Benzyl alcohol | Benzyl ethyl(methyl)carbamate | 79 |

| Cyclohexanol | Cyclohexyl ethyl(methyl)carbamate | 76 |

Catalytic Mechanisms (e.g., Lewis Acid Catalysis, Zinc Chloride Catalysis)

To enhance the reaction rate and yield, particularly with less reactive alcohols, catalysts are often employed. Lewis acids are effective catalysts for this transformation. researchgate.netsemanticscholar.org Zinc chloride (ZnCl₂) has been identified as a particularly efficient, inexpensive, and environmentally benign catalyst for the synthesis of carbamates from N-ethyl-N-methylcarbamoyl chloride and alcohols. acs.orgresearchgate.netnih.gov

The catalytic mechanism involves the Lewis acid (ZnCl₂) coordinating to the carbonyl oxygen of the carbamoyl chloride. This coordination increases the polarization of the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. acs.orgnih.gov This activation of the carbamoyl chloride facilitates the reaction, allowing it to proceed under milder conditions and with higher efficiency. nih.gov The use of zinc chloride has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine. acs.orgresearchgate.net

Proposed Transition States and Energetics

The proposed mechanism for the zinc chloride-catalyzed formation of carbamates suggests a pathway involving activated intermediates. acs.orgnih.gov

Activation: Zinc chloride coordinates with the carbonyl oxygen of N-ethyl-N-methylcarbamoyl chloride, forming an activated complex.

Nucleophilic Attack: The alcohol's hydroxyl group attacks the highly electrophilic carbonyl carbon of this complex. This leads to the formation of a tetrahedral intermediate where the zinc chloride remains coordinated to the oxygen.

Elimination & Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of HCl. The zinc chloride catalyst is regenerated in the process, allowing it to participate in another catalytic cycle. acs.orgnih.gov

While specific energetic values for the transition states in this particular catalyzed reaction are not detailed in the provided literature, the general principles of catalysis suggest that the Lewis acid lowers the activation energy of the nucleophilic attack step. For uncatalyzed solvolysis reactions of similar compounds like N,N-dimethylcarbamoyl chloride in aqueous solvents, a positive entropy of activation has been observed, which is indicative of a dissociative, SN1-type mechanism involving an ionization step to form a carbamoyl cation intermediate. nih.gov However, the catalyzed reaction with alcohols is believed to proceed via the associative addition-elimination pathway described above. acs.orgnih.gov

Mechanism of Urea (B33335) Synthesis from N-Ethyl-N-methylcarbamoyl Chloride

The synthesis of ureas using N-ethyl-N-methylcarbamoyl chloride is a key application of this compound. The fundamental reaction involves the substitution of the chlorine atom by a nitrogen-containing nucleophile.

The reaction of N-ethyl-N-methylcarbamoyl chloride with primary or secondary amines leads to the formation of trisubstituted ureas. This transformation proceeds through a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and a proton is transferred from the nitrogen to a base (often another molecule of the amine reactant), yielding the stable urea product.

The general reaction can be represented as: (CH₃)(C₂H₅)NCOCl + 2 R₁R₂NH → (CH₃)(C₂H₅)NCONR₁R₂ + R₁R₂NH₂⁺Cl⁻

In this reaction, one equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrogen chloride that is formed.

Both amines and alcohols are capable of reacting with N-ethyl-N-methylcarbamoyl chloride as nucleophiles. However, amines are generally more reactive nucleophiles than alcohols. This difference in reactivity is attributed to the higher basicity and nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. Consequently, the reaction with amines to form ureas is typically faster and occurs under milder conditions than the reaction with alcohols to form carbamates.

The relative reactivity can be summarized as: Amines > Alcohols. This selectivity allows for the preferential formation of ureas in the presence of alcoholic functional groups if the reaction conditions are carefully controlled.

Hydrolytic Pathways and Decomposition Mechanisms

N-Ethyl-N-methylcarbamoyl chloride is susceptible to hydrolysis, a reaction that leads to its decomposition. Understanding the mechanism and products of this process is crucial for its handling and storage.

The hydrolysis of N-ethyl-N-methylcarbamoyl chloride involves the nucleophilic attack of water on the carbonyl carbon. This reaction ultimately leads to the formation of N-ethyl-N-methylamine and carbon dioxide, with hydrochloric acid as a byproduct. The initial product of hydrolysis is the corresponding carbamic acid, N-ethyl-N-methylcarbamic acid. However, carbamic acids are generally unstable and readily decarboxylate to yield the amine and carbon dioxide.

The final products of the complete hydrolysis are therefore N-ethyl-N-methylamine, carbon dioxide, and hydrochloric acid.

Strategic Applications of N Ethyl N Methylcarbamoyl Chloride in Targeted Organic Synthesis

N-Ethyl-N-methylcarbamoyl Chloride as a Precursor to Pharmacologically Active Carbamates

The primary application of N-Ethyl-N-methylcarbamoyl chloride is as a key intermediate in the synthesis of carbamate-containing active pharmaceutical ingredients. innospk.com The carbamate (B1207046) functional group is a critical component in numerous drugs, and this reagent provides a direct and efficient route for its introduction.

N-Ethyl-N-methylcarbamoyl chloride is most famously utilized in the synthesis of Rivastigmine, a cholinesterase inhibitor. innospk.comjustia.com The chemical name for Rivastigmine is (S)-N-Ethyl-3-[(1-dimethylamino)ethyl]-N-methylphenylcarbamate. justia.com The synthesis involves the reaction of the carbamoyl (B1232498) chloride with the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol, the chiral precursor to Rivastigmine. justia.comacs.org This reaction forms the essential carbamate ester linkage in the final drug molecule. justia.com Various bases and catalysts can be employed to facilitate this transformation, including sodium hydroxide (B78521), sodium hydride, and zinc chloride. justia.comacs.orgchemicalbook.com

The biological activity of Rivastigmine is dependent on its specific stereochemistry, requiring the (S)-enantiomer. justia.com Synthetic strategies must therefore be highly stereoselective. Two primary approaches have been developed:

Biocatalytic Asymmetric Synthesis: A more modern and efficient approach involves the use of enzymes to create the chiral center with high stereoselectivity early in the synthesis. Researchers have developed a whole-cell biocatalytic system using recombinant E. coli cells. nih.gov These cells are engineered to express an aldo/keto reductase (AKR) for the stereoselective reduction of a ketone precursor and a glucose dehydrogenase (GDH) for cofactor regeneration. nih.gov This system was used to prepare N-ethyl-methyl-carbamic acid-3-[(1S)-hydroxy-ethyl]-phenyl ester, a key chiral intermediate for (S)-Rivastigmine, achieving an excellent enantiomeric excess (e.e.p) of 99.9%. nih.gov This biocatalytic method provides a low-cost and highly efficient process for obtaining intermediates with high optical purity, avoiding the need for classical resolution. nih.gov

Optimizing the yield of the carbamoylation step is crucial for the economic viability of Rivastigmine production. Research has explored various catalysts and reaction conditions to improve efficiency. The choice of base and solvent system significantly impacts the reaction outcome. For instance, using sodium hydroxide in acetonitrile (B52724) can produce racemic Rivastigmine hydrochloride with a 58% yield. chemicalbook.com Alternative methods using sodium hydride (NaH) in a solvent like methylene (B1212753) chloride (MDC) have also been reported. justia.com

A notable improvement involves the use of Lewis acid catalysis. A protocol employing zinc chloride as a catalyst in anhydrous toluene (B28343) at reflux temperature has been shown to significantly enhance the reaction's efficiency. acs.org This method achieved an 80% isolated yield of Rivastigmine from its chiral phenolic precursor. acs.org Furthermore, biocatalytic methods have demonstrated near-quantitative conversion, with studies showing a 98.3% conversion to the key chiral intermediate within one hour when using an optimized whole-cell system. nih.gov

Table 1: Comparison of Synthetic Methods for Rivastigmine Synthesis

| Method | Catalyst / Base | Solvent | Temperature | Reported Yield / Conversion | Reference |

|---|---|---|---|---|---|

| Base-Catalyzed | Sodium Hydroxide | Acetonitrile / Water | 0 - 20°C | 58% Yield (racemic) | chemicalbook.com |

| Base-Catalyzed | Sodium Hydride | Methylene Chloride | Reflux | Not specified | justia.com |

| Lewis Acid-Catalyzed | Zinc Chloride | Toluene | 110°C | 80% Yield | acs.org |

The utility of N-Ethyl-N-methylcarbamoyl chloride extends beyond the synthesis of Rivastigmine. Its ability to react with hydroxyl groups makes it a valuable tool for installing the ethyl(methyl)carbamate moiety onto a wide range of molecular scaffolds. acs.orgnih.gov This functional group can be used to modify the properties of a parent molecule, potentially altering its biological activity, solubility, or metabolic stability.

A study on the substrate scope of zinc chloride-catalyzed carbamate synthesis demonstrated that N-Ethyl-N-methylcarbamoyl chloride reacts effectively with a variety of substituted aromatic and aliphatic alcohols, producing the corresponding carbamates in moderate to good yields. acs.orgresearchgate.net This versatility has been exploited in the design of new multi-target ligands. For example, researchers have synthesized novel Rivastigmine-INDY hybrids by reacting N-Ethyl-N-methylcarbamoyl chloride with N-alkylated 5-hydroxy INDY analogues. nih.gov This work aims to create new chemical entities that target multiple factors associated with complex diseases by combining the structural features of Rivastigmine with other pharmacologically active scaffolds. nih.gov

Synthesis of Rivastigmine and Related Cholinesterase Inhibitors

Utility in the Synthesis of Diverse Organic Scaffolds

While its primary use is in pharmaceutical synthesis, the reactivity of N-Ethyl-N-methylcarbamoyl chloride also allows for its application in creating other important organic structures.

Carbamoyl chlorides are well-established precursors for the synthesis of substituted ureas. The reaction of a carbamoyl chloride with a primary or secondary amine leads to the formation of a C-N bond, yielding a urea (B33335) derivative. This reaction is fundamental in organic chemistry for constructing complex nitrogen-containing molecules.

Specifically, N-Ethyl-N-methylcarbamoyl chloride can react with various amines to produce unsymmetrical ureas, where the nitrogen atoms bear different substituents. Such structures are valuable building blocks in medicinal chemistry and can also serve as monomers for the synthesis of polyureas or as components in supramolecular chemistry and material science. Research groups have reported protocols for the synthesis of unsymmetrical ureas using carbamoyl chlorides as key reagents. researchgate.net The ability to create these tailored urea structures opens avenues for developing new polymers, functional materials, and complex organic molecules with unique properties.

Incorporation into Heterocyclic Compounds

While N-ethyl-N-methylcarbamoyl chloride is primarily utilized for direct carbamoylation, the inherent reactivity of the carbamoyl chloride functional group allows for its strategic use in the formation of heterocyclic systems. The development of methods for synthesizing heterocycles from carbamoyl chlorides has become an area of significant interest in organic chemistry. rsc.org General strategies often involve intramolecular cyclization reactions where the carbamoyl chloride moiety acts as an electrophilic partner.

For instance, research has demonstrated the cycloisomerization of alkyne-tethered carbamoyl chlorides to generate substituted quinolinones. nih.gov In these reactions, an activating agent promotes the intramolecular attack of the alkyne onto the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the heterocyclic ring system. nih.gov Although this specific study did not employ N-ethyl-N-methylcarbamoyl chloride, it establishes a clear precedent for the utility of N,N-disubstituted carbamoyl chlorides in metal-free cyclization reactions to build complex heterocyclic scaffolds like quinolinones. nih.gov The synthesis of various quinazolinone derivatives often proceeds through intermediates that could be conceptually derived from carbamoyl chlorides, highlighting the potential of this functional group in constructing such bicyclic systems. nih.govnih.gov

N-Ethyl-N-methylcarbamoyl Chloride as a Reagent in Functional Group Transformation

N-ethyl-N-methylcarbamoyl chloride is a highly effective reagent for introducing the N-ethyl-N-methylcarbamoyl moiety onto various nucleophiles, serving as a cornerstone for specific functional group interconversions.

Carbamoylation Reactions

Carbamoylation—the process of introducing a carbamoyl group into a molecule—is the primary application of N-ethyl-N-methylcarbamoyl chloride. This reaction is particularly important for the synthesis of carbamate esters from alcohols and phenols. These carbamates are significant scaffolds in pharmaceuticals and agrochemicals. innospk.comresearchgate.net

A key industrial application is the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. innospk.combiosynth.com In a crucial step of this synthesis, N-ethyl-N-methylcarbamoyl chloride reacts with the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol to form the active carbamate ester. biosynth.com

Recent research has focused on optimizing these reactions. A notable development is the use of zinc chloride as an efficient catalyst for the carbamoylation of a wide range of alcohols and phenols with N-ethyl-N-methylcarbamoyl chloride. This method has been successfully applied to the gram-scale synthesis of Rivastigmine and its derivatives, achieving good to excellent yields. researchgate.net The reaction proceeds effectively with both electron-rich and electron-deficient phenols, as well as aliphatic alcohols. researchgate.net

The regioselectivity of carbamoylation using related carbamoyl chlorides has also been investigated in complex molecules, showing that reaction at a specific hydroxyl group can be achieved even in the presence of other, seemingly more reactive ones. nih.gov This highlights the potential for targeted synthesis using this class of reagents.

Table 1: Zinc Chloride-Catalyzed Carbamoylation of Various Alcohols with N-Ethyl-N-methylcarbamoyl Chloride researchgate.netThis table is interactive. You can sort and filter the data.

| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| p-Nitrophenol | 4-Nitrophenyl ethyl(methyl)carbamate | 12 | 86 |

| Phenol (B47542) | Phenyl ethyl(methyl)carbamate | 12 | 72 |

| p-Hydroxy acetophenone (B1666503) | 4-Acetylphenyl ethyl(methyl)carbamate | 14 | 72 |

| m-Hydroxy acetophenone | 3-Acetylphenyl ethyl(methyl)carbamate | 15 | 62 |

| p-Cresol | p-Tolyl ethyl(methyl)carbamate | 13 | 79 |

| m-Cresol | m-Tolyl ethyl(methyl)carbamate | 13 | 75 |

| Benzyl alcohol | Benzyl ethyl(methyl)carbamate | 10 | 81 |

| Cyclohexanol | Cyclohexyl ethyl(methyl)carbamate | 12 | 73 |

Role in Protecting Group Chemistry (e.g., N-Carbamoylation)

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. This process is known as protection, and the blocking group is called a protecting group. organic-chemistry.org Carbamates are one of the most common and useful classes of protecting groups for amines. masterorganicchemistry.commasterorganicchemistry.com The installation of a carbamate group renders the amine nitrogen significantly less nucleophilic, thus protecting it from a wide range of reaction conditions. masterorganicchemistry.com

While the N-ethyl-N-methylcarbamoyl group is not as commonly employed for protection as standard groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), its chemical structure allows it to function in this capacity. The installation of the N-ethyl-N-methylcarbamoyl group onto a primary or secondary amine is a straightforward N-carbamoylation reaction, proceeding under standard conditions with the amine and N-ethyl-N-methylcarbamoyl chloride, typically in the presence of a base.

The utility of a protecting group is critically dependent on its stability under various conditions and, most importantly, the ability to be removed cleanly when protection is no longer needed (deprotection). organic-chemistry.org While specific deprotection protocols for the N-ethyl-N-methylcarbamoyl group are not extensively documented, methods for the cleavage of other N,N-dialkylcarbamates provide a strong indication of viable pathways. For instance, diethylenetriamine (B155796) has been shown to be effective for the chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org Other methods for the cleavage of robust carbamates often involve strong nucleophiles or harsh acidic or basic hydrolysis. organic-chemistry.org The stability of the N-ethyl-N-methylcarbamoyl group to certain reagents while being cleavable by others would allow it to be used in an orthogonal protection strategy, where multiple protecting groups can be removed selectively. masterorganicchemistry.comnih.gov

Advanced Spectroscopic and Chromatographic Methods for Structural and Purity Assessment of N Ethyl N Methylcarbamoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a detailed map of the atoms within a molecule. For N-ethenyl-N-methylcarbamoyl chloride, ¹H and ¹³C NMR are fundamental for structural elucidation.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of N-ethenyl-N-methylcarbamoyl chloride, distinct signals are expected for the protons of the N-methyl group and the N-ethenyl (vinyl) group.

The N-methyl protons would typically appear as a singlet in the spectrum, as they are not adjacent to any other protons, with an expected chemical shift in the range of 2.8-3.2 ppm. The vinyl group protons (CH=CH₂) present a more complex pattern due to spin-spin coupling. This system would give rise to three distinct signals, often appearing as doublets of doublets, corresponding to the geminal, cis, and trans relationships between the protons. The proton attached to the same carbon as the nitrogen atom (the α-proton) would be significantly influenced by the electron-withdrawing nature of the carbamoyl (B1232498) chloride group.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Ethenyl-N-methylcarbamoyl Chloride Predicted values are based on standard functional group ranges and data from analogous structures.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| N-CH₃ (Methyl) | ~2.8 - 3.2 | Singlet (s) | N/A |

| -CH= (Vinyl) | ~6.5 - 7.0 | Doublet of Doublets (dd) | J_trans, J_cis |

| =CH₂ (Vinyl, trans to N) | ~4.5 - 5.0 | Doublet of Doublets (dd) | J_trans, J_gem |

| =CH₂ (Vinyl, cis to N) | ~4.2 - 4.7 | Doublet of Doublets (dd) | J_cis, J_gem |

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in N-ethenyl-N-methylcarbamoyl chloride would produce a distinct signal.

The most downfield signal is expected for the carbonyl carbon (C=O) of the carbamoyl chloride group, typically appearing in the region of 160-170 ppm due to its direct attachment to two electronegative atoms (oxygen and nitrogen) and a chlorine atom. The carbons of the vinyl group would resonate in the olefinic region, with the carbon atom directly bonded to the nitrogen appearing at a lower field than the terminal vinyl carbon. The N-methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Ethenyl-N-methylcarbamoyl Chloride Predicted values are based on standard functional group ranges and data from analogous structures.

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~160 - 170 |

| -CH= (Vinyl) | ~130 - 140 |

| =CH₂ (Vinyl) | ~95 - 105 |

| N-CH₃ (Methyl) | ~35 - 45 |

To definitively establish the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For N-ethenyl-N-methylcarbamoyl chloride, COSY would show correlations between the three distinct vinyl protons, confirming their connectivity within the CH=CH₂ fragment. No correlation would be observed for the N-methyl singlet, confirming its isolation from other proton-bearing groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum would be expected to show a cross-peak between the protons of the N-methyl group and the vinyl proton on the same side of the C-N bond, providing crucial information about the molecule's conformation and spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups.

The most prominent feature in the IR spectrum of N-ethenyl-N-methylcarbamoyl chloride would be the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For carbamoyl chlorides, this band is typically observed at a high frequency, generally in the range of 1730-1750 cm⁻¹. This high frequency is a result of the electron-withdrawing effects of both the nitrogen and chlorine atoms attached to the carbonyl carbon, which strengthen and shorten the C=O bond.

Other key vibrations provide further structural confirmation. The stretching vibration of the carbon-chlorine (C-Cl) bond is expected to appear in the fingerprint region of the spectrum, typically between 700 and 850 cm⁻¹. The stretching vibrations for the nitrogen-carbon (N-C) bonds would also be present. The N-C bond of the N-methyl group and the N-C bond of the N-vinyl group would likely have distinct frequencies, further confirming the presence of these structural motifs.

Table 3: Predicted IR Absorption Frequencies for N-Ethenyl-N-methylcarbamoyl Chloride Predicted values are based on standard functional group ranges.

| Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | ~1730 - 1750 | Strong, Sharp |

| C=C | Stretch | ~1620 - 1650 | Medium |

| C-H (Vinyl) | Stretch | ~3010 - 3095 | Medium |

| C-H (Methyl) | Stretch | ~2850 - 2960 | Medium |

| N-C | Stretch | ~1100 - 1300 | Medium-Strong |

| C-Cl | Stretch | ~700 - 850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of N-Ethyl-N-methylcarbamoyl chloride by analyzing its fragmentation patterns upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like N-Ethyl-N-methylcarbamoyl chloride. nih.gov In ESI-MS, the analyte in solution is aerosolized into fine, charged droplets. nih.gov Evaporation of the solvent leads to an increase in charge density, eventually causing the ejection of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

For carbamoyl chlorides, ESI-MS is particularly useful as it minimizes thermal decomposition, a common issue with harsher ionization methods. mdpi.com The technique can be applied to both qualitative and quantitative analyses. In a typical ESI-MS analysis of N-Ethyl-N-methylcarbamoyl chloride, the compound would be dissolved in a suitable solvent, such as acetonitrile (B52724), and introduced into the mass spectrometer. The resulting mass spectrum would ideally show the protonated molecule [M+H]⁺ or adducts with other cations present in the solution, such as sodium [M+Na]⁺ or lithium [M+Li]⁺. nih.govmdpi.com The formation of chloride adducts [M+Cl]⁻ in the negative ion mode has also been observed for similar compounds and can enhance sensitivity. elsevierpure.comnih.gov The high voltage capillary and other source parameters are optimized to achieve the best signal intensity. nih.gov

Table 1: Illustrative ESI-MS Parameters for Carbamoyl Chloride Analysis

| Parameter | Value |

| Ionization Mode | Positive or Negative |

| Capillary Voltage | 2.5 - 6.0 kV |

| Nebulizer Gas | Nitrogen |

| Drying Gas Flow | 4.0 L/min |

| Drying Gas Temperature | 200 °C |

| Scan Range (m/z) | 50 - 1500 |

This table presents typical parameters and may require optimization for specific instruments and analytes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of N-Ethyl-N-methylcarbamoyl chloride and distinguishing it from isobaric interferences. bldpharm.comavantorsciences.com The exact mass of N-Ethyl-N-methylcarbamoyl chloride (C₄H₈ClNO) is 121.0294416 Da. nih.gov HRMS instruments can measure this mass with high precision, typically within a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula. mdpi.com This level of accuracy is invaluable for identifying unknown impurities and degradation products. elsevierpure.com

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating N-Ethyl-N-methylcarbamoyl chloride from its starting materials, byproducts, and degradation products, thereby enabling accurate purity assessment.

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. naarini.com N-Ethyl-N-methylcarbamoyl chloride, with a boiling point of 89 °C at 40 mmHg, can be analyzed by GC. naarini.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. nih.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. nih.gov

For carbamoyl chlorides, GC analysis requires careful method development to avoid on-column degradation. The choice of a suitable capillary column, such as one with a trifluoropropyl methyl silicone stationary phase, is important. epa.gov The purity of N-Ethyl-N-methylcarbamoyl chloride is often specified to be greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com

Table 2: Typical GC Parameters for Carbamoyl Chloride Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., CP-SIL8) |

| Carrier Gas | Nitrogen |

| Flow Rate | 1 ml/min |

| Detector | Flame Ionization Detector (FID) |

This table provides a general set of conditions that may need to be adapted for specific applications.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.netresearchgate.net For carbamoyl chlorides and their derivatives, reversed-phase HPLC is a commonly employed method. sielc.comnih.gov

A typical HPLC method for N-Ethyl-N-methylcarbamoyl chloride would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. nih.govsielc.com The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. researchgate.net The use of a buffer, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution. sielc.com For preparative separations to isolate impurities, the method can be scaled up. sielc.com The purity of N-Ethyl-N-methylcarbamoyl chloride and its derivatives can be determined with high precision using validated HPLC methods. bldpharm.comambeed.comresearchgate.net

Table 3: Representative HPLC Conditions for Carbamoyl Chloride Analysis

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water mixture |

| Detector | UV or Diode Array Detector (DAD) |

| Flow Rate | Isocratic or Gradient |

This table outlines common HPLC conditions that should be optimized for the specific analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is exceptionally powerful for the identification and characterization of impurities in pharmaceutical ingredients and intermediates, including N-Ethyl-N-methylcarbamoyl chloride. researchgate.netnih.gov

In an LC-MS analysis, the effluent from the HPLC column is directed into the mass spectrometer, where the separated components are ionized and their mass-to-charge ratios are determined. nih.gov This allows for the identification of impurities even at trace levels. researchgate.net By using tandem mass spectrometry (LC-MS/MS), fragmentation patterns of the impurities can be obtained, providing valuable structural information. nih.gov This approach has been successfully used to identify various impurities in related compounds, such as hydrolysis products and byproducts from synthesis. researchgate.netnih.gov

An article focusing on the Ultra-Performance Liquid Chromatography (UPLC) analysis of N-ethenyl-N-methylcarbamoylchloride cannot be generated at this time.

Extensive research for scholarly and scientific data regarding the UPLC analysis of "this compound" and its derivatives did not yield specific findings, methodological details, or data tables necessary to construct a thorough and accurate article based on the provided outline. The available information is insufficient to detail the advanced spectroscopic and chromatographic methods for the structural and purity assessment of this specific compound using UPLC.

Furthermore, search results frequently referenced "N-Ethyl-N-methylcarbamoyl Chloride," a distinct chemical compound. While information on this ethyl-analogue exists, including its role as an intermediate in the synthesis of Rivastigmine, specific UPLC analytical methods and research data remain unavailable in the public domain. General references to purity and the availability of UPLC data from commercial suppliers were found, but the detailed scientific data required for this article could not be accessed.

Without specific research findings—such as chromatographic conditions, validation parameters, and illustrative data—it is not possible to create content that meets the required standards of being informative, scientifically accurate, and strictly adhering to the user's detailed outline.

Computational and Theoretical Chemistry Studies of N Ethyl N Methylcarbamoyl Chloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N-ethenyl-N-methylcarbamoyl chloride, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or larger to accurately model its geometry and electronic landscape.

Table 1: Predicted Geometrical Parameters for N-Ethenyl-N-methylcarbamoyl Chloride Based on DFT Calculations of Analogous Structures

| Parameter | Predicted Value | Rationale |

|---|---|---|

| N-C(O) Bond Length | ~1.36 Å | Shorter than a typical N-C single bond (~1.47 Å) due to amide-like resonance. |

| C=O Bond Length | ~1.21 Å | Slightly longer than a typical ketone C=O bond (~1.20 Å) due to resonance. |

| N-C(vinyl) Bond Length | ~1.40 Å | Shorter than an N-C single bond, indicating conjugation of the N lone pair with the vinyl π-system. |

| C=C Bond Length | ~1.34 Å | Slightly longer than ethylene's C=C bond (~1.33 Å) due to conjugation. |

| N-C(methyl) Bond Length | ~1.46 Å | A standard N-C single bond. |

Note: These values are estimations based on data from structurally related amides and vinyl amines, as direct computational results for the title compound are not available.

Conformational Analysis and Rotational Barriers

The delocalization of the nitrogen lone pair has significant conformational consequences, primarily creating a substantial energy barrier to rotation around the N-C(O) bond. This phenomenon is characteristic of amides and carbamates. The transition state for this rotation involves breaking the π-overlap between the nitrogen lone pair and the carbonyl group, which requires considerable energy.

Computational studies on simple N-alkylcarbamates show this rotational barrier to be approximately 16 kcal/mol. nih.gov However, attaching an electron-withdrawing or π-accepting group to the nitrogen, such as a phenyl group, can lower this barrier. nih.govnd.edu The ethenyl group in N-ethenyl-N-methylcarbamoyl chloride is also a π-accepting group. It competes with the carbonyl group for the nitrogen's lone pair electrons, which reduces the double-bond character of the N-C(O) bond and, consequently, is expected to lower the rotational barrier compared to its N-ethyl analogue. Computational studies trace this effect to an increase in the C(carbonyl)-N bond length and a move towards more single-bond character. nih.gov

Table 2: Comparison of Calculated Rotational Barriers (ΔG‡) around the N-C(O) Bond in Various Carbamates

| Compound | Substituents on Nitrogen | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-Alkylcarbamate (general) | Alkyl, Alkyl | ~16 | nih.gov |

| N-Phenylcarbamate (general) | Phenyl, Alkyl | ~12.5 | nih.gov |

| N-(2-pyrimidyl)carbamate | 2-Pyrimidyl, Alkyl | <9 | nih.gov |

| N-Ethenyl-N-methylcarbamoyl Chloride | Ethenyl, Methyl | Predicted: 10-14 | Prediction based on trends |

Note: The predicted value is an estimate based on the electronic effect of the vinyl group being similar to, but likely less pronounced than, a pyrimidyl group.

Molecular Modeling of Reaction Pathways and Transition States

N,N-disubstituted carbamoyl (B1232498) chlorides are reactive acylating agents that undergo nucleophilic substitution reactions, typically solvolysis. Computational modeling is essential for elucidating the detailed mechanisms, identifying transition states, and calculating the energy barriers that govern reaction rates.

Activation Energy Calculations for Nucleophilic Substitution Reactions

Experimental studies on the solvolysis of N,N-dialkylcarbamoyl chlorides in polar solvents strongly indicate a dissociative, S_N1-like mechanism. nih.govnih.gov This pathway involves a slow, rate-determining ionization of the chloride ion to form a resonance-stabilized acylium-type cation, [(R)₂N=C=O]⁺, which is then rapidly captured by the solvent (nucleophile). nih.gov A positive entropy of activation observed in hydrolysis experiments for N,N-dimethylcarbamoyl chloride supports this dissociative mechanism. nih.gov

Table 3: Experimental Activation Parameters for the Hydrolysis of Related Carbamoyl Chlorides

| Compound | Activation Energy (Ea) (kcal/mol) | Activation Entropy (ΔS‡) (cal·mol⁻¹·K⁻¹) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| N,N-Dimethylcarbamoyl Chloride | 20.6 - 21.0 | +3.5 to +5.6 | S_N1-like (dissociative) | nih.gov |

Solvent Effects on Reaction Energetics

Solvent plays a critical role in nucleophilic substitution reactions, especially those involving charge separation in the transition state. The S_N1-like mechanism for carbamoyl chloride solvolysis is highly sensitive to solvent polarity. nih.govresearchgate.net

Computationally, solvent effects are typically modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM). In these models, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of solvation free energies and their effect on the energies of reactants, transition states, and products. For the dissociative mechanism of N-ethenyl-N-methylcarbamoyl chloride, computational models would predict that polar solvents (e.g., water, ethanol) will preferentially stabilize the highly polar transition state and the resulting ions. This stabilization leads to a significant lowering of the activation energy barrier, accelerating the reaction rate, which is consistent with experimental findings for analogous compounds. nih.gov

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the properties associated with molecular vibrations and electronic transitions, theoretical spectra can be generated that aid in the identification and characterization of molecules.

DFT calculations can accurately predict vibrational frequencies. After geometry optimization, a frequency calculation yields the normal modes of vibration, which correspond to the absorption bands in an infrared (IR) spectrum. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to compute the magnetic shielding of each nucleus, which is then converted to a chemical shift relative to a standard (e.g., TMS).

Electronic properties, such as UV-Visible absorption spectra, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the λ_max values in a UV-Vis spectrum. nih.gov For N-ethenyl-N-methylcarbamoyl chloride, TD-DFT would likely predict π → π* transitions associated with the conjugated N-C=C and N-C=O systems.

Table 4: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data for a Related Functional Group (Amide)

| Spectroscopic Property | Calculation Method | Calculated Value | Experimental Value |

|---|---|---|---|

| C=O Stretch (IR) | B3LYP/6-31G(d,p) | ~1750 cm⁻¹ (unscaled) | ~1680 cm⁻¹ |

| ¹³C Chemical Shift (C=O) | GIAO-DFT | ~165-175 ppm | ~165-175 ppm |

Note: Data are representative values for amide and vinyl functional groups to illustrate the predictive power of computational methods. nih.gov

Emerging Research Frontiers and Future Perspectives for N Ethyl N Methylcarbamoyl Chloride Chemistry

Development of Sustainable and Green Synthetic Protocols

The imperative to develop environmentally benign chemical processes has spurred significant research into green synthetic methodologies for reactions involving N-ethyl-N-methylcarbamoyl chloride. The focus is on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Exploration of Bio-based Solvents and Reagents

A key tenet of green chemistry is the replacement of conventional petroleum-derived solvents with bio-based alternatives. rsc.org While comprehensive studies on a wide range of bio-based solvents for reactions with N-ethyl-N-methylcarbamoyl chloride are still emerging, the use of aqueous media in biocatalytic transformations represents a significant step forward. rsc.orgics.ir For instance, the chemoenzymatic synthesis of a chiral precursor to Rivastigmine, which involves an intermediate derived from N-ethyl-N-methylcarbamoyl chloride, has been successfully demonstrated. rsc.org This approach utilizes enzymes that function efficiently in aqueous buffer solutions, thereby reducing the reliance on volatile organic compounds.

The exploration of bio-based reagents is also gaining traction. While not directly reacting with N-ethyl-N-methylcarbamoyl chloride, the use of biocatalysts like enzymes is a cornerstone of green synthesis. These highly specific and selective biological catalysts can lead to cleaner reactions with higher yields and fewer byproducts. rsc.org

Catalytic Systems for Reduced Environmental Impact

The development of novel catalytic systems is paramount to reducing the environmental footprint of chemical synthesis. In the context of N-ethyl-N-methylcarbamoyl chloride chemistry, research has highlighted the use of various catalysts that promote efficiency and selectivity.

Chemoenzymatic strategies have proven particularly effective. For example, the synthesis of the Rivastigmine intermediate, (S)-N-ethyl-N-methylcarbamic acid 3-(1-hydroxyethyl)phenyl ester, is achieved through the stereoselective reduction of N-ethyl-N-methylcarbamoyl acetophenone (B1666503) using alcohol dehydrogenase from Baker's yeast. rsc.org This enzymatic step ensures high optical purity of the final product. rsc.org The application of lipases, such as Candida antarctica lipase (B570770) B (CAL-B), in combination with metal salts like cobalt chloride, has also been shown to facilitate the enantioselective acetylation of racemic alcohols produced from N-ethyl-N-methylcarbamoyl chloride derivatives, a key step in the synthesis of Rivastigmine.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. The integration of N-ethyl-N-methylcarbamoyl chloride chemistry into flow reactors and automated synthesis platforms is an active area of development.

Some manufacturers of N-ethyl-N-methylcarbamoyl chloride already utilize continuous flow processes to improve yield and product purity. innospk.com The use of microreactors, in line with the principles of green chemistry, allows for safe operations and the production of chemicals with a higher degree of purity. researchgate.net These systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous when working with reactive compounds like carbamoyl (B1232498) chlorides. researchgate.net

Automated synthesis platforms, which combine robotics and computational control, can be used to perform multi-step syntheses involving N-ethyl-N-methylcarbamoyl chloride with high throughput. This is particularly valuable in drug discovery and process optimization, where a large number of reactions need to be performed and analyzed. The use of such platforms can accelerate the development of new synthetic routes and the discovery of novel molecules.

Exploration of Novel Reactivity and Unprecedented Transformations

While the primary role of N-ethyl-N-methylcarbamoyl chloride has been as a carbamoylating agent for hydroxyl and amino groups, researchers are exploring its reactivity in more complex transformations to construct novel molecular architectures. This includes its use in the synthesis of hybrid molecules that combine the carbamate (B1207046) moiety with other pharmacologically active scaffolds.

Recent studies have demonstrated the synthesis of chalcone-rivastigmine hybrids, where N-ethyl-N-methylcarbamoyl chloride is used to introduce the carbamate group onto a chalcone (B49325) framework. google.com Similarly, novel rivastigmine-indole hybrids have been developed, showcasing the versatility of N-ethyl-N-methylcarbamoyl chloride in creating multi-target-directed ligands for potential therapeutic applications. beilstein-journals.orgnih.gov The synthesis of quinoline-O-carbamate derivatives and flavonoid carbamate hybrids further illustrates the expanding scope of its application in medicinal chemistry. nih.govtandfonline.com

These studies not only expand the library of compounds accessible from N-ethyl-N-methylcarbamoyl chloride but also provide insights into its reactivity with diverse functional groups and in various reaction conditions. The exploration of its participation in multicomponent reactions and catalytic cascade sequences represents a promising frontier for future research.

Advanced Material Applications beyond Pharmaceutical Intermediates

The unique properties of the carbamate functional group are being increasingly exploited in the development of advanced materials. While the primary application of N-ethyl-N-methylcarbamoyl chloride remains in the pharmaceutical sector, its potential in materials science is an emerging area of interest.

One notable application is in the synthesis of functional polymers. The carbamate linkage can be incorporated into polymer backbones or as pendant groups to impart specific properties such as improved solubility, biocompatibility, or thermal stability. For instance, N-ethyl-N-methylcarbamoyl chloride can be used to create polymer-drug conjugates, where a therapeutic agent is attached to a polymer chain, potentially improving its pharmacokinetic profile. researchgate.net

Furthermore, N-ethyl-N-methylcarbamoyl chloride has been used in the synthesis of heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives. ics.ir These heterocycles are known to possess interesting photophysical and electronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to functionalize these materials with the N-ethyl-N-methylcarbamoyl group could offer a way to tune their properties for specific applications.

Computational Design of Enhanced N-Ethyl-N-methylcarbamoyl Chloride Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design and evaluation of new molecules with desired properties. In the context of N-ethyl-N-methylcarbamoyl chloride chemistry, computational methods are being employed to design enhanced analogues and to better understand their reactivity.

Density Functional Theory (DFT) is used to model the electronic structure and reactivity of carbamoyl chlorides. These calculations can provide insights into the steric and electronic effects of different substituents on the nitrogen atom, helping to rationalize and predict reactivity trends. nih.gov For example, computational studies can quantify the impact of bulky substituents on the accessibility of the electrophilic carbonyl carbon, which is crucial for designing reagents with tailored reactivity.

Q & A

Synthesis Optimization and Reaction Condition Variability

Q: How can researchers optimize the synthesis of N-ethenyl-N-methylcarbamoylchloride to improve yield and purity? A: Optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example:

- Ethyl chloroformate route : Reacting N-methylamine with ethyl chloroformate under anhydrous conditions in dichloromethane at 0–5°C minimizes side reactions (e.g., hydrolysis) .

- Methylcarbamyl chloride route : Using excess ethyl alcohol in the presence of potassium carbonate as a base enhances nucleophilic substitution efficiency .

| Method | Solvent | Temperature | Catalyst/Base | Yield Range |

|---|---|---|---|---|

| Ethyl chloroformate | Dichloromethane | 0–5°C | None | 60–75% |

| Methylcarbamyl chloride | Ethanol | Reflux | K₂CO₃ | 70–85% |

Lower temperatures reduce decomposition, while polar aprotic solvents (e.g., THF) may improve solubility of intermediates .

Analytical Techniques for Structural Confirmation

Q: What analytical methods are recommended to confirm the structure and purity of this compound? A: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic peaks (e.g., carbamoyl chloride C=O at ~170 ppm, ethenyl protons at 5–6 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, C-Cl at 750–800 cm⁻¹) .

Safety Protocols for Handling Reactive Intermediates

Q: What safety measures are critical when handling this compound in the lab? A:

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may irritate mucous membranes .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid contact with skin/eyes due to potential hydrolysis to toxic isocyanates .

- First Aid : Immediate flushing with water for 15+ minutes upon exposure, followed by medical evaluation .

Advanced Mechanistic Studies of Carbamoyl Chloride Formation

Q: How can researchers elucidate the reaction mechanism of this compound synthesis? A: Mechanistic insights require:

- Isotopic Labeling : Track oxygen/nitrogen pathways using ¹⁸O or ¹⁵N isotopes in reactants .

- Kinetic Studies : Monitor intermediates via stopped-flow NMR to determine rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and energy barriers for key steps like carbamoyl chloride formation .

Stability Under Variable Storage Conditions

Q: How does this compound degrade under different storage conditions? A: Stability studies show:

- Moisture Sensitivity : Hydrolysis to N-methylcarbamic acid occurs rapidly in humid environments (t₁/₂ < 24 hrs at 60% RH) .

- Temperature : Store at –20°C in anhydrous solvents (e.g., dry THF) to extend shelf life (>6 months). Room temperature storage leads to 10% decomposition/week .

Computational Modeling of Reactivity

Q: What computational approaches predict the reactivity of this compound in novel reactions? A:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites (e.g., carbamoyl carbon) using HOMO-LUMO gaps .

- Docking Studies : Explore interactions with biological targets (e.g., acetylcholinesterase) for drug design applications .

Evaluating Biological Activity and Mechanisms

Q: How can researchers assess the biological activity of derivatives synthesized from this compound? A:

- In Vitro Assays : Test inhibition of enzymes (e.g., serine hydrolases) using fluorogenic substrates .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to identify IC₅₀ values .

- Metabolic Stability : Incubate derivatives with liver microsomes to measure half-life and CYP450 interactions .

Resolving Contradictions in Synthetic Yield Data

Q: How should researchers address discrepancies in reported yields for this compound synthesis? A: Analyze variables:

- Catalyst Purity : Trace metals in K₂CO₃ may inhibit reactions .

- Solvent Drying : Anhydrous conditions are critical; even 0.1% water reduces yield by 20% .

- Scaling Effects : Pilot-scale reactions (≥100 g) often show lower yields due to heat transfer inefficiencies .

Advanced Purity Assessment Techniques

Q: What advanced methods ensure ultra-high purity (>99%) for pharmacological studies? A:

- Chiral HPLC : Resolve enantiomers using cellulose-based columns .

- Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 149.0473) with <2 ppm error .

- Elemental Analysis : Validate C/H/N/Cl composition within ±0.3% of theoretical values .

Degradation Pathways and Byproduct Analysis

Q: What are the primary degradation pathways of this compound, and how can byproducts be characterized? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.